3-(4-methoxyphenyl)-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound with a unique structure that includes methoxyphenyl, naphthyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to facilitate the formation of the desired molecular structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.
Medicine: Research focuses on its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound shares structural similarities and is used in similar applications, such as in perovskite solar cells.
1-(4-METHOXY-PHENYL)-3-NAPHTHALEN-1-YL-UREA: Another related compound with applications in organic synthesis and materials science.
Uniqueness
3-(4-METHOXYPHENYL)-5-(NAPHTHALEN-1-YL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a versatile platform for chemical modifications, making it valuable for research and industrial purposes .
Properties
Molecular Formula |
C28H22N2O4 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-naphthalen-1-yl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C28H22N2O4/c1-33-21-16-14-19(15-17-21)25-24-26(34-30(25)20-10-3-2-4-11-20)28(32)29(27(24)31)23-13-7-9-18-8-5-6-12-22(18)23/h2-17,24-26H,1H3 |
InChI Key |
QZXIZLNPZVLRRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC=CC=C6 |
Origin of Product |
United States |
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